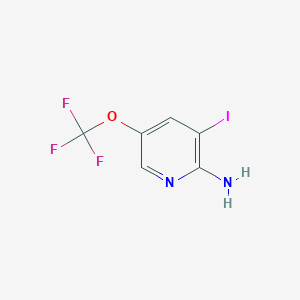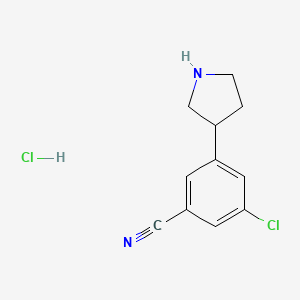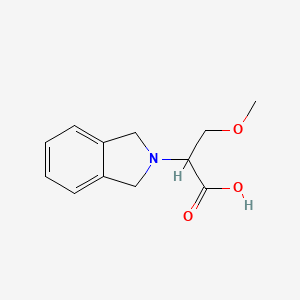
(R)-2-(Isoindolin-2-yl)-3-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is a chiral compound that features an isoindoline moiety attached to a methoxypropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid typically involves the formation of the isoindoline ring followed by the introduction of the methoxypropanoic acid side chain. One common method involves the cyclization of an appropriate precursor to form the isoindoline ring, followed by functionalization to introduce the methoxypropanoic acid group. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The methoxy group or other substituents on the compound can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学研究应用
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs for treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies of its binding interactions and effects on cellular processes are essential to understanding its full mechanism of action .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Indole derivatives: Various synthetic and natural compounds containing the indole moiety, used in pharmaceuticals and agrochemicals
Uniqueness
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is unique due to its specific combination of the isoindoline ring and methoxypropanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-8-11(12(14)15)13-6-9-4-2-3-5-10(9)7-13/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI 键 |
SYTIMNBELPCALH-UHFFFAOYSA-N |
规范 SMILES |
COCC(C(=O)O)N1CC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)
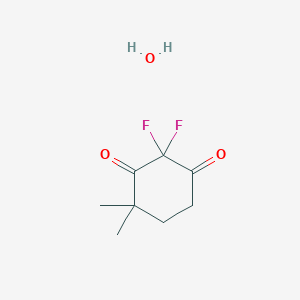
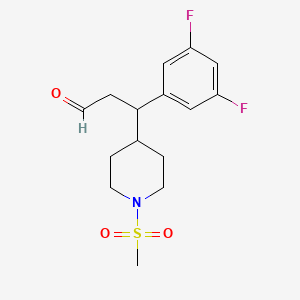
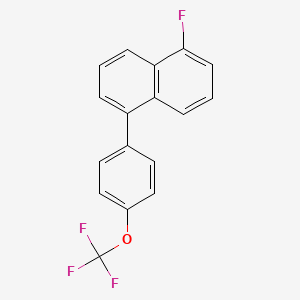
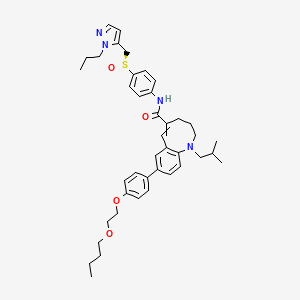
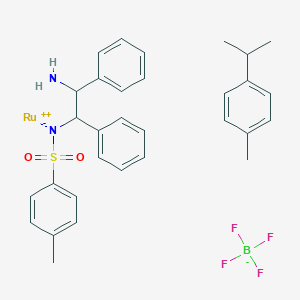
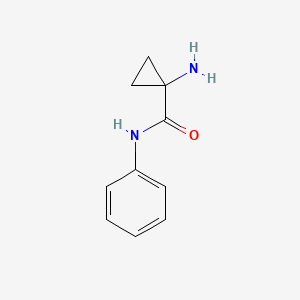
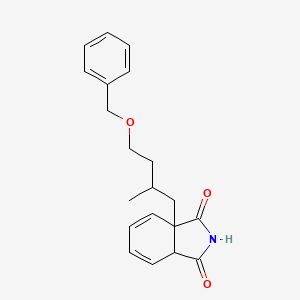
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)
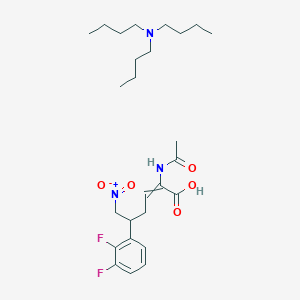
![[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14790371.png)

